molecular formula C20H33NO7 B040994 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid CAS No. 123898-42-0

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid

Cat. No. B040994
M. Wt: 399.5 g/mol
InChI Key: ACZWIDANLCXHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of this enzyme leads to increased levels of GABA, which can have a range of effects on the brain and body.

Mechanism Of Action

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid works by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and is involved in a variety of physiological processes.

Biochemical And Physiological Effects

The increased levels of GABA resulting from 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid inhibition of GABA aminotransferase can have a range of effects on the brain and body. These include anticonvulsant, anxiolytic, and analgesic effects, as well as improvements in cognitive function and reductions in symptoms of depression and anxiety.

Advantages And Limitations For Lab Experiments

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity for GABA aminotransferase. However, there are also limitations to its use, including the need for careful dosing due to its potent effects and the potential for off-target effects on other enzymes or neurotransmitters.

Future Directions

There are many potential future directions for research on 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid and its therapeutic applications. These include further studies on its effects on different neurological and psychiatric disorders, as well as investigations into its potential as a treatment for addiction and other substance use disorders. Additionally, research could explore the potential for 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid to be used in combination with other drugs or therapies to enhance its effects or reduce potential side effects.

Synthesis Methods

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid is synthesized through a multi-step process involving the reaction of several different chemicals. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Research has shown that 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and analgesic effects. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety.

properties

CAS RN

123898-42-0

Product Name

4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid

Molecular Formula

C20H33NO7

Molecular Weight

399.5 g/mol

IUPAC Name

4-[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)

InChI Key

ACZWIDANLCXHBM-UHFFFAOYSA-N

SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Canonical SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

synonyms

4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
candoxatrilat
candoxatrilat, 4(S)-cis isomer
U 73967
UK 69578
UK 73967
UK-69,578
UK-69578
UK-73,967
UK-73967

Origin of Product

United States

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